1,2-Dichlorotriphenylene
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Overview
Description
1,2-Dichlorotriphenylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the triphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichlorotriphenylene can be synthesized through several methods. One common approach involves the chlorination of triphenylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1 and 2 positions of the triphenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where triphenylene is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichlorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triphenylenes, while oxidation can produce quinones.
Scientific Research Applications
1,2-Dichlorotriphenylene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.
Medicine: Research is ongoing to determine its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1,2-Dichlorotriphenylene exerts its effects involves interactions with various molecular targets. The chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its chemical reactions are determined by the nature of the substituents and the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler aromatic compound with two chlorine atoms on a benzene ring.
1,2-Dichloronaphthalene: A polycyclic aromatic compound with two chlorine atoms on a naphthalene ring.
1,2-Dichloropyrene: Another polycyclic aromatic compound with chlorine atoms on a pyrene ring.
Uniqueness
1,2-Dichlorotriphenylene is unique due to its specific arrangement of chlorine atoms on the triphenylene core, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
144817-25-4 |
---|---|
Molecular Formula |
C18H10Cl2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1,2-dichlorotriphenylene |
InChI |
InChI=1S/C18H10Cl2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10H |
InChI Key |
NDDYOEANXIFTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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